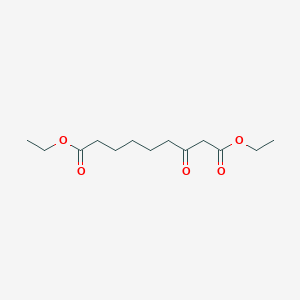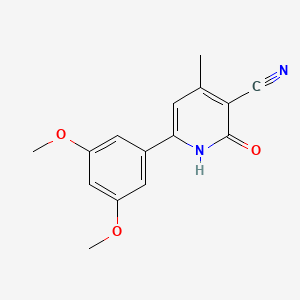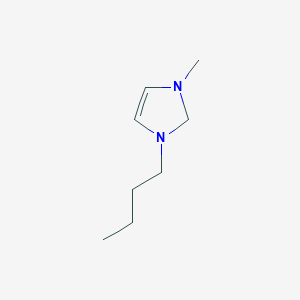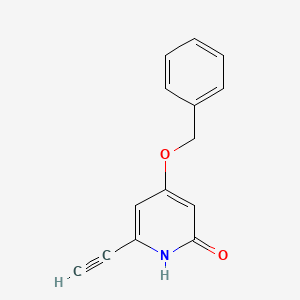
4-(Benzyloxy)-6-ethynylpyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-6-ethynylpyridin-2-ol is an organic compound that belongs to the class of pyridines It is characterized by the presence of a benzyloxy group at the 4-position, an ethynyl group at the 6-position, and a hydroxyl group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-6-ethynylpyridin-2-ol can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura coupling reactions. This method typically involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Another approach involves the Sonogashira coupling reaction, where an ethynyl group is introduced to the pyridine ring. This reaction is typically carried out using a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions and purification processes is crucial to ensure high yield and quality.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-6-ethynylpyridin-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The ethynyl group can be reduced to form an ethyl or ethylene derivative.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyridine-2-one derivatives, while reduction of the ethynyl group can produce ethyl-substituted pyridines.
Scientific Research Applications
4-(Benzyloxy)-6-ethynylpyridin-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-6-ethynylpyridin-2-ol involves its interaction with specific molecular targets. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the ethynyl group can participate in π-π interactions with aromatic residues . The hydroxyl group can form hydrogen bonds with polar residues, enhancing the compound’s affinity for its target .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: Similar structure but lacks the ethynyl and pyridine components.
4-(Benzyloxy)-3-methoxybenzaldehyde: Contains a methoxy group instead of an ethynyl group and an aldehyde group instead of a hydroxyl group.
N-[4-(Benzyloxy)phenyl]glycinamide: Contains an amide group instead of the pyridine ring.
Uniqueness
4-(Benzyloxy)-6-ethynylpyridin-2-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethynyl group allows for unique interactions and reactions that are not possible with similar compounds lacking this feature .
Properties
Molecular Formula |
C14H11NO2 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
6-ethynyl-4-phenylmethoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C14H11NO2/c1-2-12-8-13(9-14(16)15-12)17-10-11-6-4-3-5-7-11/h1,3-9H,10H2,(H,15,16) |
InChI Key |
PAWNTUCWPVOIID-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC(=O)N1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B13100720.png)
![2-(3-Bromophenyl)-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13100750.png)




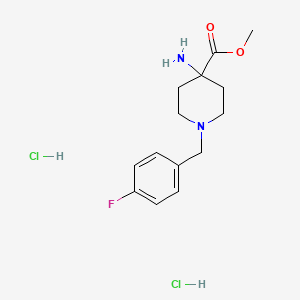


![N-Methylpyrido[3,2-c]pyridazin-4-amine](/img/structure/B13100775.png)
![1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one](/img/structure/B13100782.png)
